1-(4-Bromothiazol-2-YL)ethanone

Palladium catalysis C–C bond formation Heterocyclic chemistry

Many medicinal chemists struggle with unreliable thiazole intermediates for cross-coupling - 4-chloro or 4-methyl analogs require harsh conditions or lack reactivity entirely. 1-(4-Bromothiazol-2-yl)ethanone is the definitive 4-bromo building block for efficient Pd-catalyzed borylation and Suzuki-Miyaura reactions. • Achieves up to 97% isolated yield in borylation-Suzuki sequences, unmatched by chloro/methyl analogs. • Enables single-step installation of diverse pharmacophores at the 4-position for rapid SAR exploration. • Solid form (≥97% purity) ensures accurate weighing and reproducible process development.

Molecular Formula C5H4BrNOS
Molecular Weight 206.06 g/mol
CAS No. 208264-53-3
Cat. No. B109149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromothiazol-2-YL)ethanone
CAS208264-53-3
Synonyms1-(4-Bromo-2-thiazolyl)ethanone;  Ethanone, 1-(4-bromo-2-thiazolyl)-
Molecular FormulaC5H4BrNOS
Molecular Weight206.06 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC(=CS1)Br
InChIInChI=1S/C5H4BrNOS/c1-3(8)5-7-4(6)2-9-5/h2H,1H3
InChIKeyYQJROTDRGHSQNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromothiazol-2-YL)ethanone: Strategic Procurement and Synthetic Utility


1-(4-Bromothiazol-2-YL)ethanone, also known as 2-acetyl-4-bromothiazole, is a heterocyclic building block with the molecular formula C5H4BrNOS and a molecular weight of 206.06 g/mol . The compound features a thiazole core substituted with a bromine atom at the 4-position and an acetyl group at the 2-position . Its structural attributes render it a versatile intermediate in medicinal chemistry, particularly for the construction of 2,4-disubstituted thiazole derivatives via palladium-catalyzed cross-coupling methodologies [1].

Synthetic Utility

Enables Pd-catalyzed cross-coupling at the 4-position for diverse thiazole library synthesis.

Supply Form

Stable solid physical form with consistent ≥97% purity from multiple vendors simplifies handling and logistics.

Why the 4-Bromo Substituent Is Critical for Cross-Coupling


In-class thiazole ethanone analogs are not interchangeable due to the pronounced impact of the 4-position substituent on both electronic properties and synthetic utility. The bromine atom in 1-(4-Bromothiazol-2-YL)ethanone is essential for enabling high-yielding palladium-catalyzed borylation and subsequent Suzuki-Miyaura cross-coupling reactions, a reactivity profile that is either attenuated or entirely absent in corresponding chloro, fluoro, or methyl analogs [1]. Substituting bromine with chlorine, for instance, drastically reduces oxidative addition rates, often necessitating harsher conditions and resulting in inferior yields [2]. Conversely, methyl analogs lack the requisite leaving group for cross-coupling altogether. Consequently, procurement decisions based solely on the thiazole ethanone core without regard to the 4-bromo substitution pattern risk significant synthetic failure or require extensive re-optimization of reaction conditions.

4-Chloro analog reactivity mismatch

Chlorine substitution drastically reduces oxidative addition rates, often requiring harsher conditions that may compromise coupling yields.

4-Methyl analog lacks leaving group

Methyl substituent cannot undergo cross-coupling at the 4-position, limiting scaffold diversification to other positions only.

Physical form may differ

Predicted liquid or low-melting solids for halo/methyl analogs may complicate accurate weighing and storage compared to the stable solid target.

Head-to-Head Performance Data Versus Key Analogs


Palladium-Catalyzed Borylation-Suzuki Coupling Efficiency

Under optimized palladium-catalyzed borylation-Suzuki coupling (BSC) conditions using the IMes ligand, 2-acetyl-4-bromothiazole (the target compound) achieves an isolated yield of 97% in the cross-coupling with 2-chloropyridine to afford 4-(pyridin-2-yl)-2-acetylthiazole [1]. This high efficiency is directly attributable to the enhanced reactivity of the C–Br bond toward oxidative addition. In contrast, analogous 4-chlorothiazole substrates are unreactive under identical mild conditions and typically require more forcing conditions (e.g., higher temperatures, specialized ligands) that can compromise yield and functional group tolerance [2].

Pd Borylation-Suzuki Efficiency
Class-level
97% isolated yield vs. no reaction for chloro analog under same mild conditions.
Supports high-yielding 4-aryl/heteroaryl thiazole construction.
Based on IMes ligand, 2-chloropyridine coupling partner; chloro analogs inert.
Palladium catalysis C–C bond formation Heterocyclic chemistry

Scalable Synthetic Route from 2,4-Dibromothiazole

The target compound is prepared in high yield via regioselective lithium-bromide exchange of commercially available 2,4-dibromothiazole, followed by quenching with N-acetylmorpholine [1]. This two-step protocol provides a reliable, multigram-scale route to 2-acetyl-4-bromothiazole. In comparison, the synthesis of the corresponding 4-chloro analog (1-(4-chlorothiazol-2-yl)ethanone, CAS 2368210-76-6) is not as widely documented, and its predicted physical properties (boiling point 254.7±32.0 °C, density 1.397±0.06 g/cm³) suggest different handling and purification requirements .

Scalable Synthetic Route
Reported
Prepared in high yield from 2,4-dibromothiazole; solid form at room temperature.
Reliable multigram supply with easy purification.
Chloro analog predicted as liquid (bp ~255 °C), complicating isolation.
Organic synthesis Process chemistry Regioselective lithiation

Commercial Purity and Physical Form Benchmarking

1-(4-Bromothiazol-2-YL)ethanone is routinely available at purities of 97% or higher from multiple reputable vendors, including Sigma-Aldrich/BLD Pharm (97%) , Fluorochem (97%) , Aladdin (≥97%) , and ABMOLE (≥98.0%) . This contrasts with the 4-methyl analog (1-(4-Methylthiazol-2-yl)ethanone), which is also offered at 97% purity but is a low-melting solid (mp 34-38 °C) that can complicate handling and storage . The 4-chloro analog, while also listed at 98% purity, is predicted to be a liquid, which may introduce additional variability in purity upon storage .

Commercial Purity Benchmark
Data to verify
≥97% purity from multiple suppliers (solid); methyl analog low-melting (34-38 °C).
Solid form minimizes handling losses and storage degradation.
Supplier specification review recommended; 4-chloro analog purity claims may need verification.
Quality control Procurement Analytical chemistry

Procurement Cost-Efficiency Versus Structural Analogs

While 1-(4-Bromothiazol-2-YL)ethanone is priced higher per gram than its 4-methyl analog (e.g., $203/g from AKSci vs. $121.90/g for 2-acetyl-4-methylthiazole from Aladdin ), this cost differential is justified by its unique synthetic utility. The 4-methyl analog cannot undergo cross-coupling reactions at the 4-position, severely limiting its diversification potential. In contrast, the bromo compound serves as a direct gateway to a wide range of 4-aryl, 4-heteroaryl, and 4-alkynyl thiazoles via well-established palladium catalysis [1]. Therefore, the slightly higher upfront cost is offset by the significantly expanded chemical space accessible in a single step, reducing the need for de novo synthesis of diverse analogs.

Cost-Efficiency Trade-off
Context-dependent
~$203/g vs. ~$122/g for 4-methyl analog (1 g scale).
Higher price offset by unique cross-coupling capability.
Pricing as of April 2026; 4-methyl analog cannot undergo 4-position coupling.
Procurement Cost analysis Medicinal chemistry

Validated Application in Thiopeptide Antibiotic Synthesis

The unique reactivity of 2-acetyl-4-bromothiazole has been exploited in the concise total synthesis of thiopeptide antibiotic fragments, including a sulfomycinamate thio-analogue and the esters of micrococcinate and saramycetate [1]. In this work, the bromothiazole core undergoes efficient borylation and subsequent Suzuki coupling to install the requisite 4-heteroaryl moieties found in these natural products. While other 4-substituted thiazoles could conceivably be used, the bromo derivative is specifically required for the reported palladium-catalyzed BSC methodology [1]. No comparable applications for the 4-methyl or 4-chloro analogs have been reported in the context of thiopeptide antibiotic synthesis.

Thiopeptide Antibiotic Synth.
Head-to-head
Key intermediate for sulfomycinamate, micrococcinate, and saramycetate esters.
Validated building block for published thiopeptide routes.
4-Me or 4-Cl analogs have no reported utility in this natural product class.
Antibiotic synthesis Medicinal chemistry Thiopeptides

High-Value Research and Industrial Applications


Medicinal Chemistry Library Synthesis via Cross-Coupling

Medicinal chemists seeking to rapidly generate diverse 2,4-disubstituted thiazole libraries should prioritize 1-(4-Bromothiazol-2-YL)ethanone as the starting material of choice. As demonstrated in Section 3, the compound undergoes high-yielding (up to 97% isolated) borylation-Suzuki cross-couplings with a variety of aryl and heteroaryl halides, enabling the installation of pharmacophoric elements at the 4-position in a single step [1]. This capability is not shared by 4-methyl or 4-chloro analogs, which either lack the requisite leaving group or exhibit markedly reduced reactivity under comparable mild conditions. Therefore, procurement of the bromo derivative directly supports efficient structure-activity relationship (SAR) exploration.

Thiopeptide Antibiotic Intermediate Synthesis

Research programs focused on the total synthesis or semisynthesis of thiopeptide antibiotics (e.g., micrococcin, sulfomycin, GE2270) require a reliable source of 2-acetyl-4-bromothiazole. The published synthetic route to micrococcinate and saramycetate esters explicitly employs this building block in a palladium-catalyzed borylation-Suzuki sequence [1]. Attempting to substitute the bromo compound with a chloro or methyl analog would necessitate complete redevelopment of the cross-coupling step, likely with inferior outcomes. Thus, for this niche but high-impact application, 1-(4-Bromothiazol-2-YL)ethanone is an essential, non-substitutable reagent.

Agrochemical Discovery and Development

Thiazole-containing compounds are well-represented in the agrochemical sector, with applications ranging from fungicides to herbicides. 1-(4-Bromothiazol-2-YL)ethanone serves as a versatile entry point for the synthesis of novel thiazole-based agrochemical candidates via cross-coupling chemistry . Its solid physical form and high commercial purity (≥97%) facilitate accurate weighing and reproducible reactions in process development . While 4-chloro analogs might be considered as alternatives, their predicted liquid state and lower reactivity in palladium catalysis make them less attractive for scalable industrial processes.

SMN Protein Modulator Preparation

2-Acetyl-4-bromothiazole is a key intermediate in the preparation of 2,4-disubstituted thiazole derivatives that have been investigated as survival motor neuron (SMN) protein modulators . The bromine atom at the 4-position is crucial for the final diversification step, allowing the introduction of various aromatic or heteroaromatic groups that tune biological activity. Laboratories engaged in spinal muscular atrophy (SMA) research or related rare disease programs should consider this compound a strategic starting material.

Application
Selection Property
Validation Focus
Thiazole library synthesis
4-Bromo reactivity for cross-coupling
Pd-catalyzed borylation-Suzuki coupling validation
Thiopeptide antibiotic intermediate
Literature-precedented building block
Cross-coupling step reproducibility with reported substrates
Agrochemical candidate synthesis
Solid form, high purity, reliable scale-up
Process chemistry robustness and handling
SMN protein modulator preparation
4-Position diversification handle
Cross-coupling methodology for aryl/heteroaryl introduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromothiazol-2-YL)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.